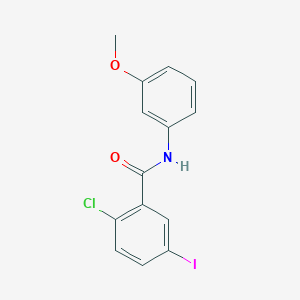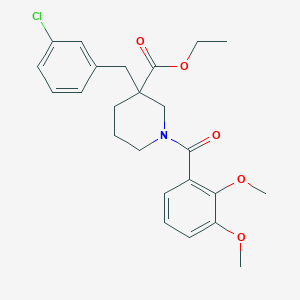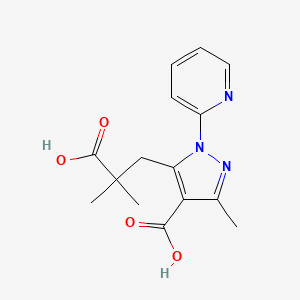![molecular formula C18H16ClFN4O B6003273 N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003273.png)
N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to inhibit the activity of several kinases involved in cancer and autoimmune diseases.
Mechanism of Action
N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its therapeutic effects by inhibiting the activity of several kinases, including BTK, JAK, and FLT3. BTK is a key mediator of B-cell receptor signaling and is involved in the pathogenesis of B-cell malignancies. JAK is involved in the signaling pathways of several cytokines and is a target for the treatment of autoimmune diseases. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia.
Biochemical and Physiological Effects
N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, which are involved in the pathogenesis of autoimmune diseases. N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce the number of circulating B-cells in patients with B-cell malignancies.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its potent inhibitory activity and its specificity for several kinases involved in cancer and autoimmune diseases. However, one limitation of N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the study of N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One potential application is in the treatment of B-cell malignancies, where it has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where it has been shown to inhibit the production of several pro-inflammatory cytokines. Further studies are needed to determine the optimal dosing regimen and potential drug combinations for N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. Additionally, the development of more potent and selective kinase inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer and autoimmune diseases.
Synthesis Methods
The synthesis of N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the condensation of 4-chlorophenylethylamine and 2-fluorobenzyl bromide to form an intermediate compound. This intermediate is then reacted with 1,2,3-triazole-4-carboxylic acid to yield the final product, N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in the pathogenesis of these diseases. N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have potent anti-tumor activity in preclinical studies.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-12(13-6-8-15(19)9-7-13)21-18(25)17-11-24(23-22-17)10-14-4-2-3-5-16(14)20/h2-9,11-12H,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCAQAAMCBWHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)

![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![3-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6003233.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6003237.png)
![1-cycloheptyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003239.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6003257.png)
![2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003259.png)

![2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B6003285.png)
